(4,4-Difluorobutyl)(methyl)amine hydrochloride

Description

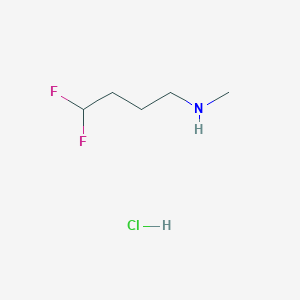

(4,4-Difluorobutyl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClF2N . It is a derivative of butylamine where two fluorine atoms are attached to the fourth carbon of the butyl chain, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in various solvents.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4,4-difluorobutyl bromide and methylamine .

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 50-80°C).

Product Isolation: The resulting (4,4-Difluorobutyl)(methyl)amine is then converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.

Industrial Production Methods:

Batch Process: The compound is synthesized in large reactors under controlled conditions to ensure purity and yield.

Purification: The product is purified using techniques like recrystallization or distillation to achieve the desired quality.

Properties

IUPAC Name |

4,4-difluoro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-8-4-2-3-5(6)7;/h5,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSGQCICNBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4,4-Difluorobutyl)(methyl)amine hydrochloride: can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form 4,4-difluorobutyraldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Reduction reactions can convert the compound to 4,4-difluorobutylamine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, KMnO4 in acidic medium.

Reduction: NaBH4, LiAlH4 in ether.

Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

4,4-Difluorobutyraldehyde: (from oxidation)

4,4-Difluorobutylamine: (from reduction)

Various substituted derivatives (from nucleophilic substitution)

Scientific Research Applications

Medicinal Chemistry

(4,4-Difluorobutyl)(methyl)amine hydrochloride is being explored for its potential as a pharmaceutical intermediate. The fluorination can enhance the lipophilicity and bioavailability of drug candidates, which is crucial for developing effective therapeutic agents. Studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions : Useful for creating more complex molecules.

- Reductive amination : It can be used to synthesize other amines or derivatives through reductive pathways.

Biological Research

Research has indicated that this compound may have significant biological activities. Investigations into its interactions with biological systems have shown potential effects on enzyme activity and receptor binding affinity. These properties make it a candidate for further studies in pharmacology and toxicology.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure. Industries focusing on agrochemicals and advanced materials may find this compound beneficial for developing new products.

Case Study 1: Fluorinated Amine as a Drug Precursor

A study explored the synthesis of various fluorinated amines, including this compound, highlighting its role as a precursor in developing selective muscarinic receptor antagonists. The findings indicated that the incorporation of fluorine atoms significantly enhanced binding affinity and selectivity towards specific receptor subtypes .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that compounds structurally similar to this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The presence of fluorine was linked to increased lipophilicity, which may enhance membrane permeability and biological efficacy .

Mechanism of Action

The mechanism by which (4,4-Difluorobutyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as receptors or enzymes , modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

Receptors: Binding to specific receptors to elicit a biological response.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

4,4-Difluorobutylamine

N-Methylbutylamine

4,4-Difluorobutyraldehyde

These compounds differ in their functional groups and reactivity, making (4,4-Difluorobutyl)(methyl)amine hydrochloride particularly useful in specific applications where fluorine atoms play a critical role.

Biological Activity

(4,4-Difluorobutyl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its difluorobutyl group and a methyl amine functional group. The presence of fluorine atoms can significantly influence the compound's lipophilicity, which is crucial for its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The difluoroalkyl group enhances hydrogen bonding and hydrophobic interactions, potentially increasing binding affinity to target proteins such as enzymes and receptors. This can lead to modulation of enzyme activity and alteration of cellular signaling pathways .

Antimicrobial Properties

Research indicates that compounds with fluorinated groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that fluorinated amino acids can improve the stability and efficacy of peptides against proteolytic enzymes, suggesting that this compound may possess similar properties .

Lipophilicity and ADMET Properties

Fluorination is known to affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. The lipophilicity modulation achieved through fluorination can enhance oral bioavailability while minimizing undesirable effects associated with high lipophilicity .

Case Studies

Research Findings

- Enzyme Interaction : In vitro studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

- Cellular Impact : Preliminary studies indicate that this compound may influence cell proliferation and apoptosis through modulation of signaling pathways related to cancer cell survival .

- Therapeutic Potential : Given its structural characteristics, there is potential for developing this compound as a therapeutic agent targeting specific diseases, particularly in oncology where modulation of apoptotic pathways is crucial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.